1-Chloro-4-ethoxynaphthalene
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Overview
Description
1-Chloro-4-ethoxynaphthalene is an organic compound with the molecular formula C12H11ClO It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and an ethoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-ethoxynaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-chloronaphthalene with ethanol in the presence of a strong base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-ethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-ethoxy-4-naphthol.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1-amino-4-ethoxynaphthalene or 1-thio-4-ethoxynaphthalene.
Oxidation: Formation of 1-chloro-4-naphthaldehyde or 1-chloro-4-naphthoic acid.
Reduction: Formation of 1-ethoxy-4-naphthol.
Scientific Research Applications
1-Chloro-4-ethoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-4-ethoxynaphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-ethoxynaphthalene
- 1-Chloro-4-methoxynaphthalene
- 1-Bromo-4-ethoxynaphthalene
Uniqueness
1-Chloro-4-ethoxynaphthalene is unique due to the specific positioning of the chlorine and ethoxy groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For example, the presence of the ethoxy group at the fourth position can influence the compound’s solubility, boiling point, and interaction with other molecules.
Properties
CAS No. |
41908-22-9 |
---|---|
Molecular Formula |
C12H11ClO |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
1-chloro-4-ethoxynaphthalene |
InChI |
InChI=1S/C12H11ClO/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 |
InChI Key |
ANHBTKGLIHLEFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
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